molecular formula C18H18N4O4S2 B4776589 3,4-dimethyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzenesulfonamide

3,4-dimethyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzenesulfonamide

Cat. No. B4776589
M. Wt: 418.5 g/mol
InChI Key: AIHAYYBYFKSJAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dimethyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzenesulfonamide, also known as PTP1B inhibitor, is a chemical compound that has been extensively studied due to its potential use in scientific research. PTP1B is a protein tyrosine phosphatase that plays a crucial role in regulating insulin signaling, and its inhibition has been shown to improve glucose homeostasis and insulin sensitivity.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzenesulfonamide involves the inhibition of 3,4-dimethyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzenesulfonamide, which leads to the activation of insulin signaling pathways. 3,4-dimethyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzenesulfonamide dephosphorylates insulin receptor substrate 1 (IRS-1), which inhibits insulin signaling and leads to insulin resistance. By inhibiting 3,4-dimethyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzenesulfonamide, 3,4-dimethyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzenesulfonamide promotes insulin signaling and improves glucose homeostasis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,4-dimethyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzenesulfonamide have been extensively studied. It has been shown to improve glucose homeostasis and insulin sensitivity in animal models of diabetes and obesity. It also has anti-inflammatory effects and may have potential therapeutic applications in the treatment of other metabolic disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 3,4-dimethyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzenesulfonamide in lab experiments include its potency and selectivity as a 3,4-dimethyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzenesulfonamide inhibitor, which makes it a valuable tool for studying the role of 3,4-dimethyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzenesulfonamide in insulin signaling and glucose homeostasis. However, its limitations include its potential toxicity and the need for careful dosing and administration to avoid adverse effects.

Future Directions

There are many future directions for research on 3,4-dimethyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzenesulfonamide. One potential direction is the development of more potent and selective 3,4-dimethyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzenesulfonamide inhibitors with fewer side effects. Another direction is the investigation of the potential therapeutic applications of 3,4-dimethyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzenesulfonamide inhibition in the treatment of metabolic disorders such as diabetes and obesity. Additionally, the role of 3,4-dimethyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzenesulfonamide in other physiological processes such as cancer and immune function warrants further exploration.

Scientific Research Applications

3,4-dimethyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzenesulfonamide has been extensively studied for its potential use in scientific research. It has been shown to be a potent and selective inhibitor of 3,4-dimethyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzenesulfonamide, which makes it a valuable tool for studying the role of 3,4-dimethyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzenesulfonamide in insulin signaling and glucose homeostasis.

properties

IUPAC Name

3,4-dimethyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4S2/c1-13-4-7-17(12-14(13)2)28(25,26)21-15-5-8-16(9-6-15)27(23,24)22-18-19-10-3-11-20-18/h3-12,21H,1-2H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIHAYYBYFKSJAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dimethyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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